molecular formula C24H19F3N2O4S B11470694 Methyl 4-(3-methyl-6-oxo-2-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl)benzoate

Methyl 4-(3-methyl-6-oxo-2-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl)benzoate

Cat. No.: B11470694
M. Wt: 488.5 g/mol
InChI Key: MYCUXXYXEDPRQS-UHFFFAOYSA-N
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Description

  • Methyl 4-(3-methyl-6-oxo-2-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl)benzoate is a complex organic compound with a long and intricate structure.
  • It belongs to the class of heterocyclic compounds, containing both pyridine and thieno rings.
  • The compound exhibits interesting properties due to its diverse functional groups, including carbamoyl, ester, and trifluoromethyl moieties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which forms the central C–C bond. In this reaction, an aryl boronate reacts with an aryl halide (usually bromide or iodide) in the presence of a palladium catalyst.

      Reaction Conditions: The reaction typically occurs under mild conditions, using a base (such as potassium carbonate) and a solvent (commonly DMF or toluene).

      Industrial Production: While I don’t have specific industrial-scale methods, the compound can be synthesized on a larger scale using similar principles.

  • Chemical Reactions Analysis

      Reactivity: Methyl 4-(3-methyl-6-oxo-2-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl)benzoate can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, mild oxidants like mCPBA or DMSO can be used. Reduction can be achieved using hydrogenation or metal hydrides. Substitution reactions may involve nucleophilic aromatic substitution.

      Major Products: The specific products depend on the reaction conditions and functional groups present. For example, reduction could yield the corresponding tetrahydrothienopyridine.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, mechanism, and applications in designing new reactions.

      Biology and Medicine: Its unique structure may make it a potential drug candidate. Further studies are needed to explore its biological activity.

      Industry: The compound’s properties could find applications in materials science or as intermediates in organic synthesis.

  • Mechanism of Action

    • The exact mechanism of action remains an area of investigation. It may interact with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    • Similar compounds include other thienopyridines, but the trifluoromethyl-substituted phenylcarbamoyl group sets this compound apart.
    • Further research could explore its uniqueness and potential advantages over related structures.

    Properties

    Molecular Formula

    C24H19F3N2O4S

    Molecular Weight

    488.5 g/mol

    IUPAC Name

    methyl 4-[3-methyl-6-oxo-2-[[3-(trifluoromethyl)phenyl]carbamoyl]-5,7-dihydro-4H-thieno[2,3-b]pyridin-4-yl]benzoate

    InChI

    InChI=1S/C24H19F3N2O4S/c1-12-19-17(13-6-8-14(9-7-13)23(32)33-2)11-18(30)29-22(19)34-20(12)21(31)28-16-5-3-4-15(10-16)24(25,26)27/h3-10,17H,11H2,1-2H3,(H,28,31)(H,29,30)

    InChI Key

    MYCUXXYXEDPRQS-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC2=C1C(CC(=O)N2)C3=CC=C(C=C3)C(=O)OC)C(=O)NC4=CC=CC(=C4)C(F)(F)F

    Origin of Product

    United States

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